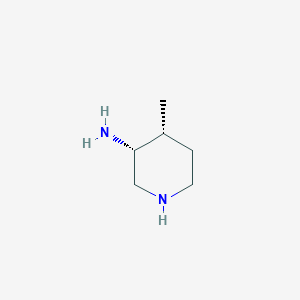

(3R,4R)-4-Methylpiperidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (3R,4R)-4-Methylpiperidin-3-amine is a chiral piperidine derivative, which is of interest due to its potential applications in pharmaceuticals. The stereochemistry of this compound is crucial for its biological activity, and thus, the synthesis of enantiomerically pure forms is a significant area of research.

Synthesis Analysis

The synthesis of related chiral piperidine derivatives has been explored in several studies. For instance, enantiopure (3S,5S)- and (3R,5R)-4-amino-3,5-dihydroxypiperidines were synthesized from aminodiepoxides derived from serine, demonstrating the possibility of obtaining enantiomerically pure piperidines through selective synthesis methods . Another study achieved an enantiospecific synthesis of (3S,4R)-3-amino-4-ethylpiperidine starting from (S)-(-)-α-methyl-4-pyridinemethanol, indicating that complex chiral piperidines can be synthesized from simpler chiral precursors . Additionally, enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols were synthesized through the reaction of enantiomerically pure epoxypiperidine with amines, which could be a relevant method for synthesizing (3R,4R)-4-Methylpiperidin-3-amine .

Molecular Structure Analysis

The molecular structure of chiral piperidines is often determined using techniques such as single-crystal X-ray analysis, which can confirm the absolute stereochemistry of the synthesized compounds . The conformation of these molecules is important for their biological activity, and the presence of substituents can influence the overall shape and properties of the molecule.

Chemical Reactions Analysis

Chiral piperidines can undergo various chemical reactions, which are essential for their transformation into pharmacologically active compounds. Reductive amination is one such reaction, which has been used to synthesize 4-aminopiperidines, compounds related to (3R,4R)-4-Methylpiperidin-3-amine, and are of interest as analgesics and antihistamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted piperidines, such as 4-methylpiperidine, have been studied through structural and computational methods. The substitution on the piperidine ring can significantly affect the number of hydrates formed and the melting temperature of the compounds. For example, 4-methylpiperidine forms a hemihydrate and a trihydrate, with the trihydrate having a melting temperature of 263 K . These properties are important for understanding the behavior of these compounds under different conditions and for their formulation in pharmaceutical applications.

Scientific Research Applications

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, which include amines and are prevalent in textile, agricultural, and chemical industries. These compounds are resistant to conventional degradation processes, and AOPs can significantly enhance the efficacy of treatment schemes. The degradation of nitrogen-containing compounds, including aromatic and aliphatic amines, through AOPs involves reaction mechanisms that focus on the specific attack of oxidants on nitrogen atoms. These processes are influenced by factors such as pH, initial concentration, and treatment time, offering a systematic overview for future research on amine-based compounds (Bhat & Gogate, 2021).

Biogenic Amines

Biogenic amines, non-volatile amines formed by the decarboxylation of amino acids, are significant in fish safety and quality. They play roles in intoxication, spoilage, and nitrosamine formation. Understanding the relationships between biogenic amines and their involvement in nitrosamine formation can elucidate the mechanism of scombroid poisoning and assure the safety of fish products (Bulushi et al., 2009).

Organic Synthesis

The application of cyclic imines in Ugi and Ugi-Type reactions highlights the synthesis of peptide moieties connected to N-heterocyclic motifs, which are core skeletons in many pharmaceutical compounds. These reactions provide efficient routes for the synthesis of natural products and drug-like compounds, offering better diastereoselectivity and facilitating the synthesis of a wide variety of heterocyclic compounds connected to the peptide backbone. This approach is essential for designing novel synthetic routes for the synthesis of combinatorial libraries of natural products and pharmaceuticals (Nazeri et al., 2020).

Safety and Hazards

properties

IUPAC Name |

(3R,4R)-4-methylpiperidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-2-3-8-4-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVKYGIWXZBFIE-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2551535.png)

![N-(3,5-dimethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-c]pyridin-7-yl)piperidine-4-carboxamide](/img/structure/B2551537.png)

![8-(3,5-Dimethylpiperidin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2551542.png)

![ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2551543.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide](/img/structure/B2551547.png)

![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2551551.png)